molecular formula C13H22O5 B7907686 DIETHYL 2-OXONONANE-1,9-DICARBOXYLATE

DIETHYL 2-OXONONANE-1,9-DICARBOXYLATE

Cat. No.: B7907686
M. Wt: 258.31 g/mol
InChI Key: VBGLPQIJRNNNIJ-UHFFFAOYSA-N
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Description

DIETHYL 2-OXONONANE-1,9-DICARBOXYLATE is an organic compound with the molecular formula C₁₃H₂₂O₅ It is a diester derivative of nonanedioic acid, featuring a keto group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: DIETHYL 2-OXONONANE-1,9-DICARBOXYLATE can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions. Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of diethyl 2-oxononanedioate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions: DIETHYL 2-OXONONANE-1,9-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Scientific Research Applications

DIETHYL 2-OXONONANE-1,9-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of diethyl 2-oxononanedioate involves its reactivity as an electrophile due to the presence of the keto group. This electrophilic nature allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • Diethyl 3-oxononanedioate
  • Diethyl oxomalonate
  • Diethyl 2-oxosuccinate

Comparison: DIETHYL 2-OXONONANE-1,9-DICARBOXYLATE is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. For instance, diethyl 3-oxononanedioate has the keto group at the third carbon position, leading to different chemical behavior. Diethyl oxomalonate and diethyl 2-oxosuccinate also differ in their carbon chain lengths and functional group positions, affecting their reactivity and applications .

Properties

IUPAC Name

diethyl 2-oxononanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O5/c1-3-17-12(15)10-8-6-5-7-9-11(14)13(16)18-4-2/h3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGLPQIJRNNNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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